

# Application Notes and Protocols: Synthesis of 8-Methoxy-3-methylquinoline from 8-Hydroxyquinoline

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## Compound of Interest

Compound Name: 8-Methoxy-3-methylquinoline

Cat. No.: B156204

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These application notes provide a detailed protocol for the synthesis of **8-Methoxy-3-methylquinoline**, a valuable scaffold in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the synthesis of 3-Methyl-8-hydroxyquinoline via the Doebner-von Miller reaction, followed by O-methylation to yield the final product.

## Applications and Significance

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methyl group at the 3-position and a methoxy group at the 8-position can modulate the pharmacokinetic and pharmacodynamic properties of the quinoline scaffold, making **8-Methoxy-3-methylquinoline** an attractive building block for the synthesis of novel therapeutic agents.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Yield (%)
8-Hydroxyquinoline	C <sub>9</sub> H <sub>7</sub> NO	145.16	73-76	-
3-Methyl-8-hydroxyquinoline	C <sub>10</sub> H <sub>9</sub> NO	159.18	Not specified	~60-70
8-Methoxy-3-methylquinoline	C <sub>11</sub> H <sub>11</sub> NO	173.21	Not specified	>80

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

## Experimental Protocols

### Step 1: Synthesis of 3-Methyl-8-hydroxyquinoline via Doebner-von Miller Reaction

This protocol outlines the synthesis of the intermediate compound, 3-Methyl-8-hydroxyquinoline, from 2-aminophenol and crotonaldehyde.

Materials:

- 2-Aminophenol
- Crotonaldehyde
- Concentrated Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Ethanol
- Water

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 2-aminophenol in dilute hydrochloric acid.
- Cool the solution in an ice bath.
- Slowly add crotonaldehyde to the stirred solution from the dropping funnel, maintaining the temperature below 10 °C.
- After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 3-4 hours.
- Cool the reaction mixture and neutralize it with a solution of sodium hydroxide until a precipitate is formed.
- Collect the precipitate by filtration, wash with cold water, and dry.
- Recrystallize the crude product from ethanol to obtain pure 3-Methyl-8-hydroxyquinoline.

## Step 2: Synthesis of 8-Methoxy-3-methylquinoline by O-Methylation

This protocol describes the methylation of the hydroxyl group of 3-Methyl-8-hydroxyquinoline to yield the final product.

Materials:

- 3-Methyl-8-hydroxyquinoline
- Dimethyl sulfate (DMS) or Methyl iodide ( $\text{CH}_3\text{I}$ )
- Anhydrous Potassium Carbonate ( $\text{K}_2\text{CO}_3$ )
- Acetone or N,N-Dimethylformamide (DMF)
- Water
- Ethyl acetate

- Brine solution

#### Procedure:

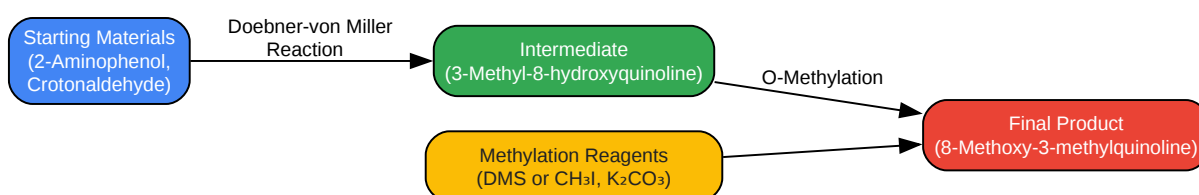
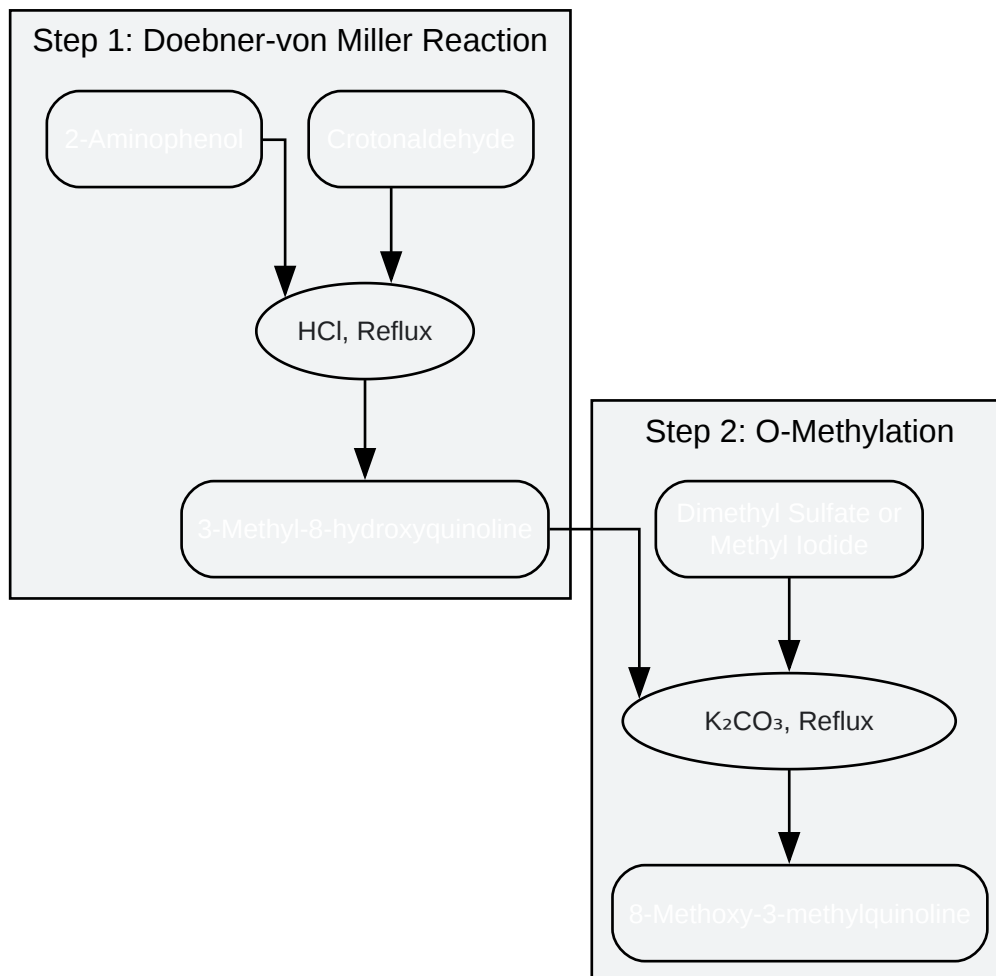
- To a solution of 3-Methyl-8-hydroxyquinoline in acetone or DMF, add anhydrous potassium carbonate.
- Stir the suspension at room temperature for 30 minutes.
- Slowly add dimethyl sulfate or methyl iodide to the reaction mixture.
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and then with brine solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude **8-Methoxy-3-methylquinoline**.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixture).

## Visualizations

### Synthetic Workflow

The following diagram illustrates the two-step synthesis of **8-Methoxy-3-methylquinoline**.

## Synthetic Pathway to 8-Methoxy-3-methylquinoline

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